molecular formula C12H15N3O4 B5033604 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol CAS No. 14575-41-8

1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol

Cat. No.: B5033604
CAS No.: 14575-41-8
M. Wt: 265.26 g/mol
InChI Key: JNMUJXXKLZFAIT-UHFFFAOYSA-N
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Description

1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is a versatile small molecule scaffold used in various research and industrial applications. This compound features a triazole ring, which is known for its stability and ability to participate in diverse chemical reactions. The presence of multiple hydroxyl groups makes it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary target of this compound is the α-glycosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

The compound interacts with the α-glycosidase enzyme, inhibiting its activity

Biochemical Pathways

By inhibiting α-glycosidase, the compound disrupts the normal digestion of carbohydrates. This can lead to a reduction in the absorption of glucose from the diet, which could potentially be beneficial in the management of conditions such as diabetes .

Result of Action

The inhibition of α-glycosidase by this compound leads to a decrease in the breakdown and absorption of carbohydrates. This can result in lower postprandial (after-meal) blood glucose levels, which may be beneficial in managing blood sugar levels in conditions like diabetes .

Biochemical Analysis

Biochemical Properties

The compound 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol interacts with various enzymes and proteins in biochemical reactions. It has been reported to exhibit mild α-glycosidase inhibition activity . α-Glycosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars.

Cellular Effects

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Molecular Mechanism

It is known that the compound can inhibit α-glycosidase, an enzyme involved in the breakdown of complex sugars .

Temporal Effects in Laboratory Settings

The compound is stable at room temperature .

Metabolic Pathways

The compound’s ability to inhibit α-glycosidase suggests it may interact with metabolic pathways involving complex sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, forming the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and minimizing the number of steps to increase yield and reduce waste. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, carbonyl compounds, and reduced triazole derivatives .

Scientific Research Applications

1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
  • 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
  • 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is unique due to its multiple hydroxyl groups, which provide additional sites for chemical modification and enhance its solubility in aqueous environments. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMUJXXKLZFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281200
Record name 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14575-41-8
Record name NSC243483
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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